molecular formula C16H22FN3O2 B5186566 1,1'-(4-fluoro-6-nitro-1,3-phenylene)dipiperidine

1,1'-(4-fluoro-6-nitro-1,3-phenylene)dipiperidine

Cat. No. B5186566
M. Wt: 307.36 g/mol
InChI Key: KUOPXHZVYFLFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(4-fluoro-6-nitro-1,3-phenylene)dipiperidine, also known as FNPP, is a chemical compound with potential applications in scientific research. FNPP is a synthetic compound that is not found in nature. It is a member of the piperidine family of organic compounds, which are often used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

1,1'-(4-fluoro-6-nitro-1,3-phenylene)dipiperidine works by binding to specific sites on ion channels and altering their activity. This can lead to changes in the electrical properties of cells and the transmission of nerve impulses. The exact mechanism of action of this compound is not well understood, but it is thought to involve interactions with the voltage-sensing domains of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of several types of ion channels, including voltage-gated potassium channels and nicotinic acetylcholine receptors. This can lead to changes in the electrical properties of cells and the transmission of nerve impulses. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1'-(4-fluoro-6-nitro-1,3-phenylene)dipiperidine in lab experiments is its specificity for certain types of ion channels. This makes it a valuable tool for studying the function of these channels in the nervous system. However, the low yield and challenging synthesis of this compound can make it difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 1,1'-(4-fluoro-6-nitro-1,3-phenylene)dipiperidine. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of the effects of this compound on other types of ion channels and its potential therapeutic applications. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its mechanism of action and potential clinical applications.

Synthesis Methods

1,1'-(4-fluoro-6-nitro-1,3-phenylene)dipiperidine can be synthesized using a multi-step process that involves the reaction of 4-fluoro-1,3-dinitrobenzene with piperidine. The reaction is carried out under controlled conditions and requires specialized equipment and expertise. The yield of this compound is typically low, which makes it a challenging compound to synthesize.

Scientific Research Applications

1,1'-(4-fluoro-6-nitro-1,3-phenylene)dipiperidine has potential applications in scientific research as a tool for studying the function of ion channels in the nervous system. Ion channels are proteins that are responsible for the movement of ions across cell membranes, which plays a critical role in the transmission of nerve impulses. This compound has been shown to modulate the activity of certain types of ion channels, which makes it a valuable tool for studying their function.

properties

IUPAC Name

1-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c17-13-11-16(20(21)22)15(19-9-5-2-6-10-19)12-14(13)18-7-3-1-4-8-18/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOPXHZVYFLFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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